molecular formula C8H3F4NO B1398564 5-Fluoro-2-(trifluoromethoxy)benzonitrile CAS No. 1092460-82-6

5-Fluoro-2-(trifluoromethoxy)benzonitrile

Cat. No. B1398564
M. Wt: 205.11 g/mol
InChI Key: DIDAOKVLBIJKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H3F4NO. It has a molecular weight of 205.11 . It is used in scientific research due to its intricate molecular properties, enabling diverse applications ranging from pharmaceutical synthesis to material science investigations.


Synthesis Analysis

The synthesis of compounds similar to “5-Fluoro-2-(trifluoromethoxy)benzonitrile” involves nucleophilic substitution and other reactions . For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(trifluoromethoxy)benzonitrile” can be represented by the InChI code: 1S/C8H3F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H .


Physical And Chemical Properties Analysis

“5-Fluoro-2-(trifluoromethoxy)benzonitrile” is a liquid at ambient temperature .

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • 5-Fluoro-2-(trifluoromethoxy)benzonitrile derivatives have been utilized in various synthetic and chemical transformation processes. For instance, in a study by (Dunn et al., 2018), the iodination of a similar compound, 4-fluoro-2-(trifluoromethyl)benzonitrile, was successfully achieved, highlighting its potential in organic synthesis and the development of new chemical compounds.
  • Radiotracer Development for Medical Imaging :

    • Compounds related to 5-Fluoro-2-(trifluoromethoxy)benzonitrile have been explored in the development of radiotracers for positron emission tomography (PET) imaging. For example, (Lim et al., 2014) discusses the development of a radiotracer for imaging metabotropic glutamate subtype 5 receptors (mGluR5), indicating its potential use in neurological and psychiatric disorder research.
  • Pharmaceutical Intermediates :

    • Certain derivatives of 5-Fluoro-2-(trifluoromethoxy)benzonitrile serve as intermediates in the synthesis of pharmaceutical compounds. The study by (Li Zhi-yu, 2012) illustrates its use in synthesizing androgen receptor antagonists, highlighting its relevance in drug development and therapeutics.
  • Photocatalytic Applications :

    • In the field of photocatalysis, compounds related to 5-Fluoro-2-(trifluoromethoxy)benzonitrile have been studied for their potential applications. A study by (Petzold et al., 2018) discusses the photocatalytic generation of a highly electrophilic intermediate from a similar compound, demonstrating its utility in advanced chemical synthesis.
  • Exploration in Organic and Medicinal Chemistry :

    • Research into derivatives of 5-Fluoro-2-(trifluoromethoxy)benzonitrile has also extended into the realms of organic and medicinal chemistry. For instance, the synthesis of complex molecules like 4-fluoro-threonine as described in (Potenti et al., 2021) showcases the potential of these compounds in advancing the understanding and development of new drugs and therapeutic agents.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, not getting it on skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDAOKVLBIJKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270121
Record name 5-Fluoro-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethoxy)benzonitrile

CAS RN

1092460-82-6
Record name 5-Fluoro-2-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(trifluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(trifluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(trifluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(trifluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(trifluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.